N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-29-20-12-8-13-21-23(20)26-24(30-21)27(17-19-11-6-7-16-25-19)22(28)15-14-18-9-4-3-5-10-18/h3-13,16H,2,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRNPRLUFFAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound that has recently attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure incorporating a benzo[d]thiazole moiety, a phenyl group, and a pyridinylmethyl substituent, which suggest diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of 318.42 g/mol. The structural components are as follows:
| Component | Description |
|---|---|
| Benzo[d]thiazole Moiety | Imparts potential interactions with biological targets. |
| Phenyl Group | Enhances lipophilicity and possible receptor binding. |
| Pyridinylmethyl Group | Facilitates interaction with enzymes or receptors. |
Antimicrobial Properties
Preliminary studies suggest that compounds featuring the benzo[d]thiazole moiety, including this compound, may exhibit significant antimicrobial properties. Research has indicated that derivatives of this compound could be effective against various bacterial strains, potentially serving as candidates for new antibiotic therapies.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it may selectively inhibit the growth of certain cancer cell lines, indicating its potential as an anti-cancer agent. Mechanistic studies are ongoing to elucidate the specific pathways through which it exerts its effects .
Neuroprotective Effects
Recent research highlights the neuroprotective potential of similar compounds within the benzothiazole class. These compounds have been shown to modulate intracellular calcium levels, which is critical in neurodegenerative conditions. The specific effects of this compound on neuronal viability and function remain to be fully characterized .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may inhibit enzyme activity by binding to active sites or modulating signal transduction pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting potential for development as an antibiotic.
- Cytotoxicity in Cancer Cells : In vitro assays on various cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells. Further investigation is required to understand its selectivity and mechanism .
- Neuroprotective Studies : Research involving SH-SY5Y neuroblastoma cells showed that the compound did not adversely affect cell viability at lower concentrations but exhibited protective effects against oxidative stress at higher concentrations .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is C₁₈H₁₈N₂O₂S. Its structure features a benzo[d]thiazole moiety, a phenyl group, and a pyridinylmethyl substituent. The presence of the ethoxy group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antibacterial agent. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may inhibit bacterial growth through mechanisms such as interference with cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
The compound has been studied for its anticancer potential, particularly against specific cancer cell lines. Its ability to induce cytotoxicity in cancer cells may be attributed to its structural features that allow it to interact with cellular targets involved in proliferation and survival pathways . Case studies have demonstrated that derivatives of benzothiazole can inhibit topoisomerase IIα, an enzyme critical for DNA replication in cancer cells, thereby leading to apoptosis .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes .
Target Identification
The compound serves as a valuable tool in biological research for identifying new drug targets. Its unique structural attributes allow researchers to explore interactions with various biomolecules, contributing to the understanding of disease mechanisms and the development of targeted therapies.
Drug Design and Development
As a lead compound, this compound can be modified to enhance its pharmacological properties. Structure–activity relationship studies can guide the synthesis of analogs with improved efficacy and reduced toxicity, paving the way for new therapeutic agents .
Material Science
In industrial settings, this compound can be utilized in the development of advanced materials, such as polymers and coatings with specific functional properties. Its chemical stability and reactivity make it suitable for incorporation into composite materials that require enhanced performance characteristics .
Comparison with Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
N-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide (CAS: 923193-03-7)
- Key Differences :
- Substituent Position : Methoxy group at the 6-position of benzothiazole (vs. 4-ethoxy in the target compound).
- Pyridine Orientation : Pyridin-4-ylmethyl group (vs. pyridin-2-ylmethyl).
- Pyridin-4-ylmethyl’s axial orientation could affect hydrogen bonding or π-stacking with biological targets .
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11, )
- Key Differences :
- Implications: The absence of the pyridine moiety may reduce solubility but simplify metabolic degradation.
Analogues with Pyridin-2-ylmethyl Groups
(S)-3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-N-(pyridin-2-ylmethyl)propanamide (Compound 59, )
- Key Differences :
- Phenyl Substitution : 4-((tert-butyldimethylsilyl)oxy)phenyl group (vs. unsubstituted phenyl).
- Additional Groups : 1,3-dioxoisoindolin-2-yl substituent.
- Implications :
Propanamide Derivatives with Varied Backbones
3-Phenyl-N-(3-(Trifluoromethyl)phenyl)propanamide (Ff, )
- Key Differences :
- Backbone : Simple propanamide without heterocycles.
- Substituent : 3-Trifluoromethylphenyl (electron-withdrawing).
- Implications: The trifluoromethyl group increases lipophilicity and metabolic resistance, useful in pesticidal applications.
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide ()
- Key Differences :
- Chain Length : Acetamide (shorter chain) vs. propanamide.
- Heterocycle : Thiazole (vs. benzothiazole).
- Implications :
- Shorter chain may limit conformational flexibility, reducing binding affinity.
- Thiazole’s smaller ring size could alter electronic properties compared to benzothiazole .
Q & A
Q. What are the optimal synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide?
Methodological Answer:
- Step 1 : Start with a benzo[d]thiazole scaffold. Introduce the 4-ethoxy group via nucleophilic substitution using ethoxide under reflux (e.g., ethanol solvent, 80°C, 12 hours) .
- Step 2 : Functionalize the 2-position of the thiazole with an amine group. Use coupling reagents like EDCI/HOBt for amide bond formation between the thiazole and 3-phenylpropanoyl chloride .
- Step 3 : Attach the pyridin-2-ylmethyl group via N-alkylation. React the intermediate with 2-(bromomethyl)pyridine in the presence of K₂CO₃ in DMF at 60°C for 6 hours .
- Key Data :
| Step | Yield (%) | Purity (HPLC) | Characterization Methods |
|---|---|---|---|
| 1 | 64–76 | >95% | ¹H/¹³C NMR, MS |
| 2 | 67–74 | >98% | FT-IR, LC-MS |
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet at δ ~1.4 ppm, while the pyridylmethyl protons resonate at δ ~4.8 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z calculated for C₂₄H₂₄N₃O₂S: 418.1592; observed: 418.1589) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Advanced Research Questions
Q. How does the ethoxy group influence bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs with methoxy, hydroxyl, or halogen substituents at the 4-position of the benzo[d]thiazole .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Key Findings :
| Substituent | IC₅₀ (μM) | Lipophilicity (LogP) |
|---|---|---|
| Ethoxy | 0.45 | 3.2 |
| Methoxy | 0.78 | 2.9 |
| Chloro | 1.2 | 3.5 |
Q. How can computational modeling guide the optimization of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in the ATP-binding pocket of a kinase target. The pyridylmethyl group forms π-π interactions with Phe82, while the ethoxy group stabilizes hydrophobic contacts .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy (ΔG ~ -42 kcal/mol), prioritizing analogs with improved ΔG values .
Q. How to resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
- Assay Validation : Confirm enzyme purity and activity using positive controls (e.g., staurosporine for kinases).
- Buffer Optimization : Test varying pH (6.5–8.0) and ionic strength to rule out assay interference. For example, Tris buffer at pH 7.4 minimizes false positives .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. A Kᵢ shift with substrate concentration suggests competitive binding .
Data Contradiction Analysis
Q. Why do some studies report divergent solubility profiles for this compound?
Methodological Answer:
- Solvent Systems : Test solubility in DMSO, PBS, and ethanol. The compound shows high solubility in DMSO (>50 mg/mL) but poor solubility in aqueous buffers (<0.1 mg/mL), explaining discrepancies in biological assays .
- Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoparticles. Aggregates >200 nm in PBS may falsely reduce apparent activity .
Experimental Design for Target Validation
Q. How to design a knockout/knockdown study to confirm the compound’s target?
Methodological Answer:
- CRISPR-Cas9 Knockout : Generate a cell line lacking the putative kinase target. A >80% reduction in compound efficacy (e.g., IC₅₀ shift from 0.45 μM to >10 μM) confirms target specificity .
- RNA Interference (RNAi) : Transfect siRNA targeting the kinase and measure rescue of phenotype. A dose-dependent reversal of inhibition validates on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
